Cas no 2193065-25-5 (sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate structure
2193065-25-5 structure
Product name:sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate
CAS No:2193065-25-5
MF:C9H6BrN2NaO2
Molecular Weight:277.049911975861
CID:5223092
PubChem ID:137951906

sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 化学的及び物理的性質

名前と識別子

    • Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
    • sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
    • sodium;2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate
    • starbld0037596
    • sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate
    • インチ: 1S/C9H7BrN2O2.Na/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9;/h1-4H,5H2,(H,13,14);/q;+1/p-1
    • InChIKey: XAQROMPOGTXVBJ-UHFFFAOYSA-M
    • SMILES: BrC1=C(CC(=O)[O-])N=C2C=CC=CN21.[Na+]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • トポロジー分子極性表面積: 57.4

sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1698703-1.0g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
1g
$728.0 2023-06-04
Enamine
EN300-1698703-0.05g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
0.05g
$168.0 2023-09-20
Chemenu
CM427460-1g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%+
1g
$802 2023-03-25
Enamine
EN300-1698703-0.5g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
0.5g
$569.0 2023-09-20
A2B Chem LLC
AY03378-10g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
10g
$3331.00 2024-04-20
A2B Chem LLC
AY03378-100mg
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
100mg
$301.00 2024-04-20
A2B Chem LLC
AY03378-250mg
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
250mg
$415.00 2024-04-20
Aaron
AR01FJB2-50mg
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
50mg
$256.00 2025-02-11
Aaron
AR01FJB2-100mg
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
100mg
$372.00 2025-02-11
A2B Chem LLC
AY03378-1g
sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate
2193065-25-5 95%
1g
$802.00 2024-04-20

sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate 関連文献

sodium 2-{3-bromoimidazo1,2-apyridin-2-yl}acetateに関する追加情報

Sodium 2-{3-Bromoimidazo[1,2-a]Pyridin-2-Yl}Acetate: A Comprehensive Overview

Sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate, with the CAS number 2193065-25-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been extensively studied for their potential applications in drug discovery and development. The structure of this compound features a bromo-substituted imidazo[1,2-a]pyridine ring system attached to an acetate group via a methylene bridge. The presence of the bromine atom at position 3 of the imidazo[1,2-a]pyridine ring introduces unique electronic and steric properties that make this compound a valuable substrate for further chemical modifications and biological evaluations.

The synthesis of sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate typically involves a multi-step process that begins with the preparation of the imidazo[1,2-a]pyridine core. This core is then subjected to bromination at position 3 to introduce the bromine substituent. Subsequent steps involve the introduction of the acetate group through appropriate coupling reactions or esterification processes. The use of sodium as a counterion ensures the compound's solubility in aqueous media, making it suitable for various biological assays and pharmacological studies.

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as scaffolds for designing bioactive molecules. For instance, researchers have explored their role as kinase inhibitors, where the bromo-substituted imidazo[1,2-a]pyridine moiety exhibits promising activity against various protein kinases. Additionally, these compounds have been investigated for their potential as modulators of ion channels and receptors, which are critical targets in the treatment of neurological disorders and cardiovascular diseases.

One of the key advantages of sodium 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate lies in its structural versatility. The bromine atom at position 3 can be readily replaced with other substituents to generate a library of related compounds for high-throughput screening. This approach has been employed in recent drug discovery campaigns to identify lead compounds with enhanced potency and selectivity against specific biological targets.

In terms of pharmacokinetics, sodium 2-{3-bromoimidazo[1,2-a]pyridin-yl}acetate has shown favorable properties in preclinical studies. Its absorption profile suggests efficient uptake following oral administration, while its metabolism and excretion pathways are currently under investigation. These findings underscore its potential as a candidate for further development into a therapeutic agent.

Moreover, computational studies have provided valuable insights into the molecular interactions of sodium 2-{3-bromoimidazo[1,strong]pyridin-yl}acetate with its target proteins. Docking simulations have revealed that the bromo-substituted imidazo[strong,strong]pyridine moiety forms critical hydrogen bonds and hydrophobic interactions with key residues in the active site of target enzymes or receptors. These interactions contribute to the compound's high binding affinity and selectivity.

The application of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled precise characterization of sodium 2-{3-bromoimidazo[strong,strong]pyridin-yl}acetate at both structural and functional levels. These analyses have confirmed the compound's purity and stability under various experimental conditions.

In conclusion, sodium 2-{3-bromoimidazo[strong, strong strong>]pyridin-< strong > yl strong > } acetate represents a promising lead compound in contemporary drug discovery efforts. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further exploration in diverse therapeutic areas. As research continues to uncover new insights into its biological activities and mechanisms of action, this compound is poised to play a significant role in advancing our understanding of imidazo[< strong > strong strong > , < strong > strong strong > ] py ridine derivatives as valuable tools in medicinal chemistry.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd